ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
CAS No.: 70751-11-0
Cat. No.: VC11910946
Molecular Formula: C14H13ClN2O3
Molecular Weight: 292.72 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate - 70751-11-0](/images/structure/VC11910946.png)
Specification
CAS No. | 70751-11-0 |
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Molecular Formula | C14H13ClN2O3 |
Molecular Weight | 292.72 g/mol |
IUPAC Name | ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate |
Standard InChI | InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Standard InChI Key | KBRAYUZSEMVULO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Canonical SMILES | CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate, reflects its core pyridazinone scaffold (CHNO), substituted with a 4-chlorophenyl group at position 3 and an ethyl acetate moiety at position 1 (Fig. 1). Key structural features include:
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Pyridazinone ring: A dihydropyridazinone system with keto-enol tautomerism at position 6 .
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4-Chlorophenyl group: A hydrophobic aryl substituent contributing to π-π stacking interactions .
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Ethyl acetate side chain: Enhances solubility and serves as a synthetic handle for further derivatization .
Table 1: Molecular and Structural Data
Property | Value | Source |
---|---|---|
Molecular formula | CHClNO | |
Molecular weight (g/mol) | 308.72 | |
Density (g/cm³) | 1.27 ± 0.1 (predicted) | |
Predicted logP | 2.58 | |
Torsional angles (N1-C2-C7-O2) | 83.21° ± 0.7° |
X-ray crystallography of analogous compounds reveals that the ethyl acetate group adopts a near-perpendicular orientation relative to the pyridazinone ring, minimizing steric hindrance . The 4-chlorophenyl group participates in weak C–H···O hydrogen bonds, stabilizing crystal packing .
Synthesis and Manufacturing
The synthesis of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically follows a three-step protocol:
Step 1: Formation of the Pyridazinone Core
Hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., 3-(4-chlorophenyl)-4-oxopentanoic acid) under reflux conditions to yield 5-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one .
Step 2: Alkylation with Ethyl Bromoacetate
The pyridazinone intermediate undergoes N-alkylation using ethyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Reaction conditions:
Step 3: Purification and Crystallization
Crude product is recrystallized from acetone or ethanol to obtain colorless crystals. Polymorphism has been observed in related compounds, with solvent choice influencing crystal packing .
Table 2: Optimization of Alkylation Step
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst (TBAB) | 10 mol% | +15% |
Reaction time | 24 h | Max yield |
Solvent | DMF | High solubility |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water (<1 mg/mL at pH 7) .
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Stability: Stable under ambient conditions but prone to hydrolysis in strong acidic/basic environments, cleaving the ester group to the carboxylic acid .
Spectroscopic Data
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IR (KBr): ν = 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyridazinone), 760 cm⁻¹ (C–Cl) .
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 4.18 (q, 2H, OCH₂), 5.12 (s, 2H, NCH₂CO), 6.88 (d, 1H, pyridazine H5), 7.45 (d, 2H, Ar–H), 7.62 (d, 1H, pyridazine H4) .
Thermal Properties
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Melting point: 158–160°C (decomposition observed above 200°C) .
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Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating thermal stability up to pharmaceutical processing temperatures .
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
Ethyl 2-[3-(4-Cl-Ph)-6-oxo]acetate | COX-2 | 18 nM | |
Analog (3-methyl substituent) | PDE-III | 0.58 μM | |
Analog (4-F-Ph) | S. aureus | 12 μg/mL |
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester moiety serves as a prodrug strategy, enabling improved membrane permeability. In vivo hydrolysis releases the active carboxylic acid metabolite, which exhibits enhanced target binding .
Structure-Activity Relationship (SAR) Insights
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4-Chlorophenyl group: Essential for π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .
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Ethyl acetate chain: Optimal length for balancing solubility and metabolic stability .
Patent Landscape
Derivatives of this compound are covered under patents for:
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